Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate
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Overview
Description
Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol . This compound is primarily used in proteomics research and is known for its solubility in solvents such as chloroform, dichloromethane, DMF, and methanol .
Preparation Methods
The synthetic routes and reaction conditions for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate are not explicitly detailed in the available literature. it is typically prepared through organic synthesis methods involving the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate is widely used in scientific research, particularly in the field of proteomics. It is employed in the study of protein structures and functions, as well as in the identification and quantification of proteins in complex biological samples. Additionally, this compound may have applications in medicinal chemistry, where it could be used in the development of new therapeutic agents .
Mechanism of Action
The exact mechanism of action of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate is not well-documented. it is likely to interact with specific molecular targets and pathways within biological systems, influencing protein function and activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate can be compared with other similar compounds, such as:
Ethyl 5-Amino-3,5-di(3-pyridyl)pentanoate: This compound has a similar structure but with an amino group instead of an oxamino group.
Ethyl 5-Hydroxy-3,5-di(3-pyridyl)pentanoate: This compound has a hydroxy group instead of an oxamino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(21)10-15(13-5-3-7-18-11-13)9-16(20-22)14-6-4-8-19-12-14/h3-8,11-12,15,22H,2,9-10H2,1H3/b20-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINGRBTUTYVZIR-SILNSSARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C/C(=N/O)/C1=CN=CC=C1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661964 |
Source
|
Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-10-1 |
Source
|
Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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